molecular formula C30H47NO3 B10843129 3-Oximo-olean-12-en-29-oic acid

3-Oximo-olean-12-en-29-oic acid

Cat. No.: B10843129
M. Wt: 469.7 g/mol
InChI Key: WINMXRJYKUPMJI-DEXHSINNSA-N
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Description

3-Oximo-olean-12-en-29-oic acid is a triterpenoid compound with the molecular formula C30H46O3. It is a derivative of oleanolic acid, a naturally occurring pentacyclic triterpenoid found in various plants. This compound is known for its diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Oximo-olean-12-en-29-oic acid typically involves the oxidation of oleanolic acid. One common method is the use of Jones reagent (chromic acid in acetone) to oxidize oleanolic acid to 3-oxo-olean-12-en-29-oic acid. The reaction is carried out under controlled conditions to ensure the selective oxidation of the hydroxyl group at the C-3 position.

Industrial Production Methods

Industrial production of this compound can be achieved through biotransformation processes using microorganisms. For example, Bacillus megaterium has been reported to transform oleanolic acid into its oxidized derivatives, including this compound . This method is environmentally friendly and avoids the use of hazardous chemicals.

Chemical Reactions Analysis

Types of Reactions

3-Oximo-olean-12-en-29-oic acid undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.

    Reduction: Reduction reactions can convert the oxo group back to a hydroxyl group.

    Substitution: The compound can undergo substitution reactions at the oxo group or other reactive sites.

Common Reagents and Conditions

    Oxidation: Jones reagent (chromic acid in acetone) is commonly used for oxidation.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used for reduction.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

    Oxidation: Further oxidized derivatives of this compound.

    Reduction: 3-Hydroxy-olean-12-en-29-oic acid.

    Substitution: Substituted derivatives with different functional groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-Oximo-olean-12-en-29-oic acid involves its interaction with various molecular targets and pathways. For example, it has been shown to inhibit the migration and invasion of gastric cancer cells by modulating the expression of matrix metalloproteinases and epithelial-mesenchymal transition-related proteins . The compound also affects protein phosphorylation, which plays a crucial role in cell signaling and function.

Comparison with Similar Compounds

Similar Compounds

    Oleanolic Acid: The parent compound from which 3-Oximo-olean-12-en-29-oic acid is derived.

    Ursolic Acid: Another pentacyclic triterpenoid with similar biological activities.

    Betulinic Acid: A triterpenoid with anti-cancer properties.

Uniqueness

This compound is unique due to its specific oxo group at the C-3 position, which imparts distinct chemical reactivity and biological activity compared to its parent compound, oleanolic acid .

Properties

Molecular Formula

C30H47NO3

Molecular Weight

469.7 g/mol

IUPAC Name

(2R,4aS,6aR,6aS,6bR,8aR,12aR,14bR)-2,4a,6a,6b,9,9,12a-heptamethyl-10-nitroso-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-2-carboxylic acid

InChI

InChI=1S/C30H47NO3/c1-25(2)21-10-13-30(7)22(28(21,5)12-11-23(25)31-34)9-8-19-20-18-27(4,24(32)33)15-14-26(20,3)16-17-29(19,30)6/h8,20-23H,9-18H2,1-7H3,(H,32,33)/t20-,21-,22+,23?,26+,27+,28-,29+,30+/m0/s1

InChI Key

WINMXRJYKUPMJI-DEXHSINNSA-N

Isomeric SMILES

C[C@]12CC[C@@](C[C@H]1C3=CC[C@@H]4[C@]5(CCC(C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)N=O)C)(C)C(=O)O

Canonical SMILES

CC1(C2CCC3(C(C2(CCC1N=O)C)CC=C4C3(CCC5(C4CC(CC5)(C)C(=O)O)C)C)C)C

Origin of Product

United States

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